molecular formula C48H28O30 B030970 Punicalagin CAS No. 65995-63-3

Punicalagin

Cat. No.: B030970
CAS No.: 65995-63-3
M. Wt: 1084.7 g/mol
InChI Key: ZJVUMAFASBFUBG-UHFFFAOYSA-N
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Description

Punicalagin is a polyphenolic compound predominantly found in pomegranates (Punica granatum). It is an ellagitannin, a type of hydrolyzable tannin, and exists in two isomeric forms: alpha and beta. This compound is known for its potent antioxidant, anti-inflammatory, and anti-cancer properties .

Mechanism of Action

Target of Action

Punicalagin, a known polyphenol, has been found to target a variety of cells and molecules. It has significant antioxidant, anti-inflammatory, anti-viral, anti-proliferative, and anti-cancer properties . It has been shown to target neurologic conditions like seizures, depression, stress, Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . In addition, it has been found to target cells involved in atherosclerosis and diabetes mellitus . It has also shown affinity for the predicted druggable active site on the SARS-CoV-2 protein target .

Mode of Action

This compound interacts with its targets in various ways. It has been found to reduce neuroinflammation and improve learning and memory deficits in the in-vivo D-galactose-induced brain aging model, as evidenced by the decline in microglial activation and astrocytosis . It enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle to exert neuroprotective action . In the context of bacterial infections, this compound has been found to disrupt the envelope integrity of bacteria, induce a decrease in intracellular ATP and pH, and damage the cytoplasmic membrane .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It regulates signaling pathways in inflammation-associated chronic diseases, including NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . It also enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle .

Pharmacokinetics

It is known that this compound is water-soluble and hydrolyzes into smaller phenolic compounds, such as ellagic acid . It has been found to inhibit Sortase A activity with a very low half maximal inhibitory concentration (IC 50) value of 4.23 μg/mL, and it is a reversible inhibitor of Sortase A .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce neuroinflammation and improve learning and memory deficits . It also disrupts the envelope integrity of bacteria, induces a decrease in intracellular ATP and pH, and damages the cytoplasmic membrane . In addition, it has been found to have a significant hypoglycemic effect and a protective effect on diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it has been found to act as a concentration-dependent sensitizing agent for antimicrobials against Enterobacteriaceae . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Punicalagin has been shown to interact with proteins such as PDIA1 and PDIA3. It binds to these proteins with similar affinity, but the inhibition efficacy on protein reductase activity is higher for PDIA3 .

Cellular Effects

This compound has a multifaceted role in cellular processes. It has been shown to have neuroprotective effects, and it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to PDIA1 and PDIA3, inhibiting their protein reductase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Punicalagin can be synthesized through various methods, including the extraction from natural sources such as pomegranate peel. One common method involves the use of high-pressure microjet micronizing processes. The pomegranate rind is pulverized and mixed with pure water, followed by high-speed shearing and emulsification. The mixture is then processed using high-pressure microjet ultra-micro grinding equipment .

Industrial Production Methods

In industrial settings, this compound is often extracted from pomegranate peel using solvents such as methanol or ethanol. The extraction process involves drying and milling the pomegranate peel, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Punicalagin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

Biological Activity

Punicalagin, a hydrolyzable tannin predominantly found in pomegranate (Punica granatum), has garnered significant attention due to its diverse biological activities. This article delves into the various biological effects of this compound, including its antimicrobial, antioxidant, antiproliferative, and hepatoprotective properties, supported by recent research findings and case studies.

1. Antimicrobial Activity

Recent studies have highlighted this compound's potent antimicrobial properties against various bacterial strains. For instance, a study demonstrated that this compound effectively inhibited the growth of Vibrio parahaemolyticus, a significant pathogen in seafood, by disrupting membrane integrity and energy metabolism.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Vibrio parahaemolyticus1.25 mg/mLDisruption of membrane integrity and ATP depletion
Staphylococcus aureus0.5 mg/mLMembrane depolarization and intracellular leakage
Salmonella typhimurium0.75 mg/mLInhibition of cell wall synthesis

The study indicated that this compound treatment led to a significant reduction in intracellular ATP levels and pH, affecting the overall metabolic processes within the bacteria . Electron microscopy revealed structural damage to bacterial cells after exposure to this compound, further supporting its antimicrobial potential.

2. Antioxidant Properties

This compound is recognized for its strong antioxidant activity, which contributes to its ability to scavenge free radicals and reduce oxidative stress. Research has shown that this compound can enhance the antioxidant enzyme activities in various cellular models.

Case Study: Antioxidant Effects in Human Cells

In a controlled study involving human fibroblast cells, treatment with this compound resulted in:

  • Increased Superoxide Dismutase (SOD) Activity : A 35% increase compared to control.
  • Enhanced Catalase Activity : A 40% increase observed post-treatment.
  • Reduction in Lipid Peroxidation : Decreased malondialdehyde (MDA) levels by approximately 50%.

These findings suggest that this compound may play a protective role against oxidative damage in human cells, potentially reducing the risk of chronic diseases associated with oxidative stress .

3. Antiproliferative Effects

This compound has been investigated for its potential antiproliferative effects on cancer cells. Studies indicate that it can induce apoptosis (programmed cell death) in various cancer cell lines.

Table 2: Antiproliferative Effects of this compound on Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)30Cell cycle arrest at G1 phase
A549 (Lung Cancer)20Inhibition of PI3K/Akt signaling pathway

Research has shown that this compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

4. Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, which have been demonstrated in animal models subjected to liver injury.

Case Study: Hepatoprotection in Animal Models

In a study using rats with induced liver damage:

  • Liver Enzyme Levels : Treatment with this compound significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) by up to 60%.
  • Histopathological Analysis : Liver tissues showed reduced necrosis and inflammation compared to untreated controls.

These results indicate that this compound may protect against liver damage by modulating inflammatory responses and oxidative stress .

Properties

CAS No.

65995-63-3

Molecular Formula

C48H28O30

Molecular Weight

1084.7 g/mol

IUPAC Name

6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone

InChI

InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2

InChI Key

ZJVUMAFASBFUBG-UHFFFAOYSA-N

SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O

Appearance

Assay:≥95% mixture of anomersA crystalline solid

Color/Form

Yellow powder

physical_description

Solid

shelf_life

Stable under recommended storage conditions.

solubility

In methanol, 5 mg/mL, clear

Synonyms

Cyclic 4,6-[2,2’-(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1,6-diyl)bis[3,4,5-trihydroxybenzoate]] cyclic 2,3-(4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate), [2(S),4(S,S)]-_x000B_2,20,1,23-(Epoxy[2]

vapor_pressure

3.47X10-61 mm Hg at 25 °C (est)

Origin of Product

United States

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